1-benzyl-4-(4-chlorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
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Overview
Description
1-Benzyl-4-(4-chlorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a chemical compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a benzyl group, a chlorophenyl group, and a methyl group attached to the triazole ring
Preparation Methods
The synthesis of 1-benzyl-4-(4-chlorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzylamine with 4-chlorobenzaldehyde in the presence of a suitable catalyst can yield the desired product. The reaction conditions typically involve refluxing the reactants in a solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. These methods can also incorporate green chemistry principles by using environmentally friendly solvents and catalysts.
Chemical Reactions Analysis
1-Benzyl-4-(4-chlorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Benzyl-4-(4-chlorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use as a therapeutic agent in the treatment of various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-benzyl-4-(4-chlorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways or disrupt cancer cell proliferation by targeting key signaling pathways.
Comparison with Similar Compounds
1-Benzyl-4-(4-chlorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one can be compared with other similar compounds, such as:
4-Benzyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol: This compound has a thiol group instead of a methyl group, which can lead to different chemical reactivity and biological activity.
1-Benzyl-5-formyl-1,2,3-triazole-4-carboxylates:
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
IUPAC Name |
2-benzyl-4-(4-chlorophenyl)-5-methyl-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c1-12-18-19(11-13-5-3-2-4-6-13)16(21)20(12)15-9-7-14(17)8-10-15/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAGAJFUAVWDKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=C(C=C2)Cl)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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